

Spectroscopic Profile of Benzyl (3-aminopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl (3-aminopropyl)carbamate**

Cat. No.: **B1330841**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Benzyl (3-aminopropyl)carbamate** (CAS No. 46460-73-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural components and comparison with analogous compounds. The information herein is intended to serve as a reference for researchers in analytical chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

- IUPAC Name: **Benzyl (3-aminopropyl)carbamate**
- Molecular Formula: $C_{11}H_{16}N_2O_2$ ^{[1][2]}
- Molecular Weight: 208.26 g/mol ^[1]
- Melting Point: 185-189 °C^{[1][2]}
- Boiling Point: 368.2 ± 35.0 °C at 760 mmHg^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Benzyl (3-aminopropyl)carbamate**. These

predictions are derived from the known spectral characteristics of the benzyl group, the carbamate linkage, and the 3-aminopropyl chain.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Benzyl (3-aminopropyl)carbamate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Aromatic protons (C_6H_5)
~5.10	s	2H	Benzylic protons (- $\text{CH}_2\text{-Ph}$)
~5.0 (broad)	s	1H	Carbamate N-H
~3.20	q	2H	Methylene protons adjacent to carbamate (- $\text{CH}_2\text{-NHCOO-}$)
~2.75	t	2H	Methylene protons adjacent to amine (- $\text{CH}_2\text{-NH}_2$)
~1.65	quintet	2H	Central methylene protons (- $\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$)
~1.5 (broad)	s	2H	Amine N-H ₂

Predicted in a non-protic solvent like CDCl_3 .

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Benzyl (3-aminopropyl)carbamate**

Chemical Shift (δ , ppm)	Assignment
~156.5	Carbonyl carbon (-C=O)
~136.8	Aromatic quaternary carbon (C-CH ₂)
~128.5	Aromatic C-H (ortho, para)
~128.0	Aromatic C-H (meta)
~66.8	Benzyllic carbon (-CH ₂ -Ph)
~40.5	Methylene carbon adjacent to carbamate (-CH ₂ -NHCOO-)
~39.0	Methylene carbon adjacent to amine (-CH ₂ -NH ₂)
~31.0	Central methylene carbon (-CH ₂ -CH ₂ -CH ₂ -)

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **Benzyl (3-aminopropyl)carbamate**

Frequency (cm ⁻¹)	Intensity	Assignment
~3400-3300	Medium	N-H stretch (primary amine)
~3300	Medium	N-H stretch (carbamate)
~3030	Medium	C-H stretch (aromatic)
~2940, ~2870	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carbamate)
~1600, ~1495	Medium	C=C stretch (aromatic ring)
~1530	Medium	N-H bend (carbamate)
~1250	Strong	C-O stretch (carbamate)
~1050	Medium	C-N stretch
~740, ~700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for **Benzyl (3-aminopropyl)carbamate**

m/z	Proposed Fragment Ion
208	$[\text{M}]^+$ (Molecular ion)
108	$[\text{C}_7\text{H}_8\text{O}]^+$ (Tropylium ion rearrangement)
91	$[\text{C}_7\text{H}_7]^+$ (Benzyl cation)
74	$[\text{C}_3\text{H}_8\text{N}_2]^+$ (Aminopropyl fragment)

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

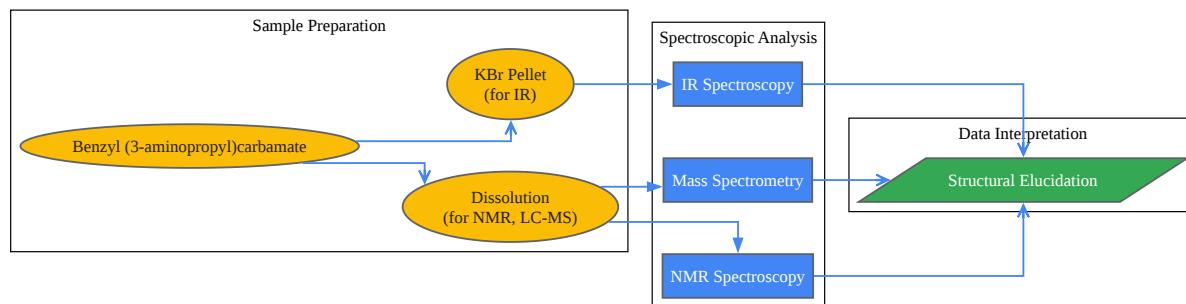
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Benzyl (3-aminopropyl)carbamate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a 90° pulse.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a relaxation delay of 2-5 seconds.
- Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

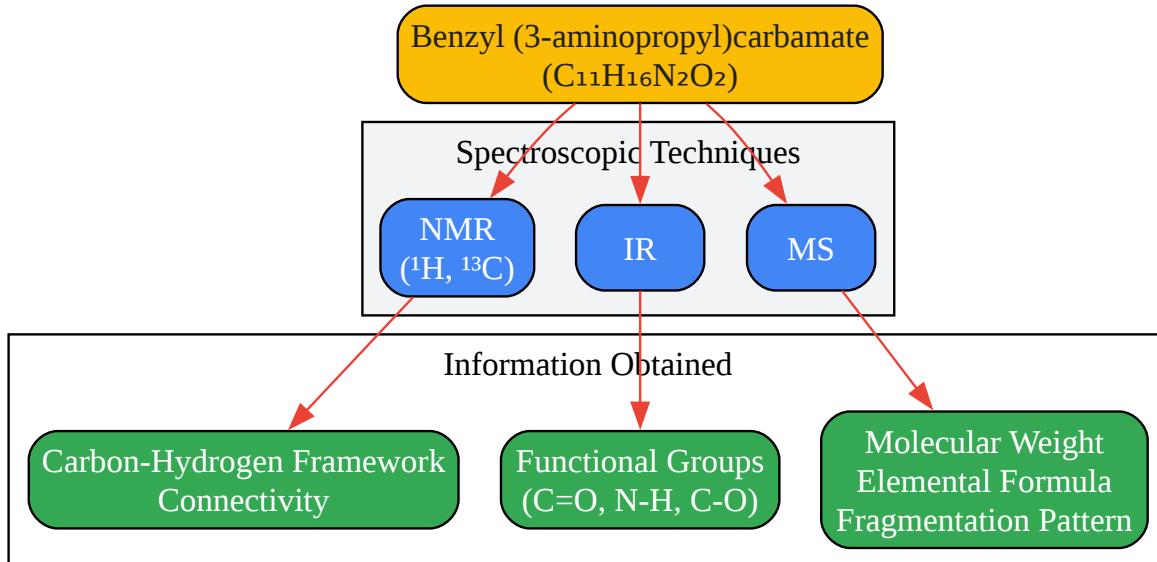
Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Record the sample spectrum from 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.


Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

- Data Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions.


Visualized Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Logical relationship between spectroscopic techniques and the structural information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl (3-aminopropyl)carbamate | CAS#:46460-73-5 | Chemsoc [chemsoc.com]
- 2. Benzyl (3-aminopropyl)carbamate|46460-73-5 - MOLBASE Encyclopedia [m.molbase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl (3-aminopropyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330841#spectroscopic-data-nmr-ir-ms-of-benzyl-3-aminopropyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com